molecular formula Unknown B1193206 MK-1496

MK-1496

Cat. No.: B1193206
M. Wt: 0.0
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

MK-1496 is a first-in-class, orally available Polo-like kinase 1 (PLK1) inhibitor developed for the treatment of advanced solid tumors. PLK1 is a serine/threonine kinase critical for mitotic progression, making it a promising target in oncology . In a phase I dose-escalation study, this compound demonstrated a partial response (PR) in 2 out of 17 patients with advanced solid tumors, including a notable response in parotid gland carcinoma. Its pharmacokinetic profile is characterized by a long half-life, supporting sustained target inhibition . The compound has the molecular formula C₁₄H₂₄N₂O and a stereospecific structure, with key features including a tertiary-butylaminoethanol moiety and a chiral center influencing its binding affinity .

Properties

Molecular Formula

Unknown

Molecular Weight

0.0

IUPAC Name

NONE

Appearance

Solid powder

Purity

>98%

shelf_life

>5 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

MK-1496;  MK1496;  MK 1496.

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Clinical Efficacy of PLK1 Inhibitors in Phase I Trials

Compound Tumor Type Best Response Trial Phase Reference
MK-1496 Advanced solid tumors PR (2/17 patients) Phase I
BI 2536 AML, NHL CR (complete response) Phase II
NSCLC PR Phase II
TAK-960 Advanced solid tumors PR (parotid, SCLC) Phase I/III
GSK461364 Advanced solid tumors No objective response Phase I
HMN-214 Advanced solid tumors No objective response Phase I
Onvansertib Colorectal, pancreatic cancer PR (combination only) Phase I/II
TKM-080301 Adrenocortical carcinoma PR Phase I/II
  • TAK-960 demonstrated PRs in parotid and small-cell lung cancer (SCLC) in phase I, though its development in non-hematologic malignancies was terminated due to lack of efficacy . Notably, a separate phase III trial for advanced solid tumors is ongoing .
  • GSK461364 and HMN-214 failed to elicit objective responses in solid tumors .
  • Onvansertib (NMS-1286937) and TKM-080301 showed activity in specific contexts (e.g., adrenocortical carcinoma) but require combination therapies for efficacy .

Clinical Development Status

  • TAK-960: Phase III ongoing for advanced solid tumors despite phase I termination in non-hematologic cancers .
  • Onvansertib : Active in three phase I/II trials for AML, prostate cancer, and KRAS-mutant colorectal cancer .
  • CYC 140 : Early-phase trials in hematologic malignancies .

Structural and Pharmacokinetic Properties

Table 3: Structural and Pharmacokinetic Comparison

Compound Oral Availability Half-Life Key Structural Features Reference
This compound Yes Long (~24–48 h) Chiral centers, tertiary-butylaminoethanol
BI 2536 No (IV only) Short (~4–6 h) ATP-competitive dihydropteridinone core
TAK-960 Yes Moderate Pyrimidine-based scaffold
Onvansertib Yes Not reported Benzimidazole derivative
  • This compound ’s oral bioavailability and long half-life differentiate it from IV-administered agents like BI 2536 .
  • Structural variations (e.g., TAK-960 ’s pyrimidine scaffold) influence kinase selectivity and pharmacokinetics .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.